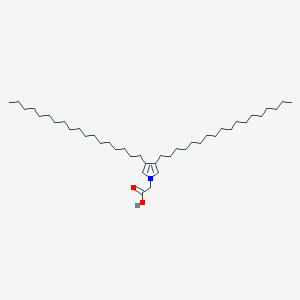![molecular formula C34H29N B14311480 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole CAS No. 112546-80-2](/img/structure/B14311480.png)
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole typically involves the condensation of appropriate carbazole derivatives with diphenylacetaldehyde. The reaction conditions often include the use of strong acids or bases as catalysts and solvents like methanol or dichloromethane . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development
Eigenschaften
CAS-Nummer |
112546-80-2 |
|---|---|
Molekularformel |
C34H29N |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
11-butyl-5-(2,2-diphenylethenyl)benzo[a]carbazole |
InChI |
InChI=1S/C34H29N/c1-2-3-22-35-33-21-13-12-19-29(33)32-24-27(28-18-10-11-20-30(28)34(32)35)23-31(25-14-6-4-7-15-25)26-16-8-5-9-17-26/h4-21,23-24H,2-3,22H2,1H3 |
InChI-Schlüssel |
OYJDLKDGDSAJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)






